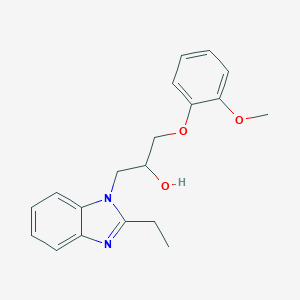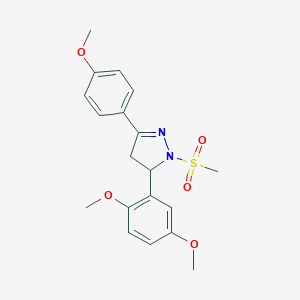![molecular formula C11H16ClNS B488400 [1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine CAS No. 924867-41-4](/img/structure/B488400.png)
[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C11H16ClNS It is characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with a 5-chlorothiophen-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 5-chlorothiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its activity against specific biological targets, aiming to develop new drugs or therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of [1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
[1-(5-Bromothiophen-2-yl)cyclohexyl]methanamine: Similar structure with a bromine substituent instead of chlorine.
[1-(5-Methylthiophen-2-yl)cyclohexyl]methanamine: Similar structure with a methyl substituent instead of chlorine.
[1-(5-Fluorothiophen-2-yl)cyclohexyl]methanamine: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness: The uniqueness of [1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the thiophene ring may confer distinct properties compared to its analogs, such as altered binding affinities or different reaction pathways.
Eigenschaften
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS/c12-10-5-4-9(14-10)11(8-13)6-2-1-3-7-11/h4-5H,1-3,6-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHVIUMPSVVQRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B488354.png)
![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)
![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B488411.png)

![1-[2-(4-Chlorobenzoyl)phenyl]-3-phenylthiourea](/img/structure/B488416.png)
![N-[2-(4-methylbenzoyl)phenyl]-N'-phenylthiourea](/img/structure/B488424.png)

![9-bromo-6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488441.png)
![2,3-diethoxy-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488442.png)
![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)
![2-amino-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B488470.png)
![6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)
![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)
![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488473.png)
